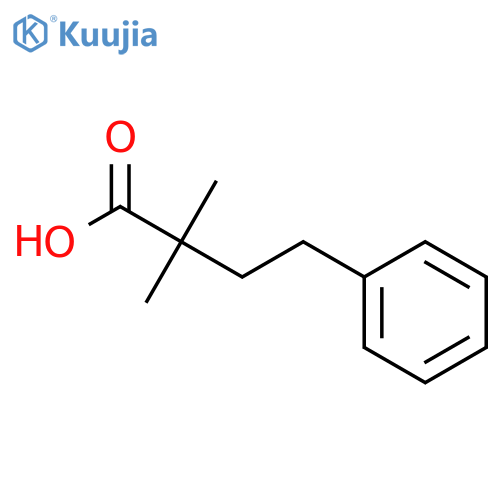

Cas no 4374-44-1 (2,2-dimethyl-4-phenylbutanoic acid)

2,2-dimethyl-4-phenylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 2,2-Dimethyl-4-phenylbutyricacid

- 2,2-dimethyl-4-phenylbutanoic acid

- benzenebutanoic acid, α,α-dimethyl-

- LogP

- 4374-44-1

- MFCD16303498

- GMOZKMQQJYBLTL-UHFFFAOYSA-N

- DTXSID40499611

- 2,2-dimethyl-4-phenylbutanoicacid

- AKOS014320377

- SCHEMBL173883

- F52131

- 2,2-dimethyl-4-phenyl-butanoic acid

- F2147-6421

- CS-0358929

- 2,2-dimethyl-4-phenyl-butyric acid

-

- インチ: InChI=1S/C12H16O2/c1-12(2,11(13)14)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14)

- InChIKey: GMOZKMQQJYBLTL-UHFFFAOYSA-N

- ほほえんだ: CC(C)(CCC1=CC=CC=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 192.11508

- どういたいしつりょう: 192.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.05

- ゆうかいてん: 98~99.5℃

- ふってん: 307 ℃ at 760mmHg

- フラッシュポイント: 204.1 ℃

- 屈折率: 1.522

- PSA: 37.3

2,2-dimethyl-4-phenylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2147-6421-10g |

2,2-dimethyl-4-phenylbutanoic acid |

4374-44-1 | 95%+ | 10g |

$1772.0 | 2023-09-06 | |

| TRC | D206511-500mg |

2,2-dimethyl-4-phenylbutanoic acid |

4374-44-1 | 500mg |

$ 390.00 | 2022-06-05 | ||

| Life Chemicals | F2147-6421-0.25g |

2,2-dimethyl-4-phenylbutanoic acid |

4374-44-1 | 95%+ | 0.25g |

$380.0 | 2023-09-06 | |

| Life Chemicals | F2147-6421-1g |

2,2-dimethyl-4-phenylbutanoic acid |

4374-44-1 | 95%+ | 1g |

$422.0 | 2023-09-06 | |

| TRC | D206511-1g |

2,2-dimethyl-4-phenylbutanoic acid |

4374-44-1 | 1g |

$ 615.00 | 2022-06-05 | ||

| Life Chemicals | F2147-6421-2.5g |

2,2-dimethyl-4-phenylbutanoic acid |

4374-44-1 | 95%+ | 2.5g |

$844.0 | 2023-09-06 | |

| Life Chemicals | F2147-6421-0.5g |

2,2-dimethyl-4-phenylbutanoic acid |

4374-44-1 | 95%+ | 0.5g |

$400.0 | 2023-09-06 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01188-5g |

2,2-dimethyl-4-phenylbutanoic acid |

4374-44-1 | 97% | 5g |

$890 | 2023-09-07 | |

| TRC | D206511-100mg |

2,2-dimethyl-4-phenylbutanoic acid |

4374-44-1 | 100mg |

$ 115.00 | 2022-06-05 | ||

| Life Chemicals | F2147-6421-5g |

2,2-dimethyl-4-phenylbutanoic acid |

4374-44-1 | 95%+ | 5g |

$1266.0 | 2023-09-06 |

2,2-dimethyl-4-phenylbutanoic acid 関連文献

-

Hao Hu,Xiaolan Chen,Kai Sun,Junchao Wang,Yan Liu,Hui Liu,Bing Yu,Yuanqiang Sun,Lingbo Qu,Yufen Zhao Org. Chem. Front. 2018 5 2925

2,2-dimethyl-4-phenylbutanoic acidに関する追加情報

Professional Introduction to 2,2-dimethyl-4-phenylbutanoic Acid (CAS No. 4374-44-1)

2,2-dimethyl-4-phenylbutanoic acid, identified by its Chemical Abstracts Service number CAS No. 4374-44-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural properties, has garnered attention for its potential applications in various scientific and industrial domains.

The molecular structure of 2,2-dimethyl-4-phenylbutanoic acid consists of a butanoic acid backbone with two methyl groups at the second carbon and a phenyl group at the fourth carbon. This arrangement contributes to its distinct chemical behavior and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the phenyl group enhances its interaction with biological systems, which has been a focal point in recent research.

In recent years, 2,2-dimethyl-4-phenylbutanoic acid has been explored for its potential role in drug development. Studies have indicated that this compound exhibits promising pharmacological properties, particularly in the context of anti-inflammatory and analgesic treatments. The phenyl group's ability to engage with biological targets suggests that it could be a key component in designing novel therapeutic agents.

One of the most intriguing aspects of 2,2-dimethyl-4-phenylbutanoic acid is its utility as a building block in organic synthesis. Researchers have leveraged its structural features to develop new methodologies for constructing complex molecules. For instance, its reactivity with various nucleophiles has been harnessed to create more intricate derivatives that could have applications in materials science and fine chemical production.

The compound's stability under various conditions makes it an attractive candidate for industrial processes. Its resistance to degradation under thermal and chemical stress ensures that it can be stored and handled efficiently, reducing costs associated with production and purification. This stability has been particularly noted in studies focusing on large-scale synthesis and application in pharmaceutical manufacturing.

Recent advancements in computational chemistry have further illuminated the potential of 2,2-dimethyl-4-phenylbutanoic acid. Molecular modeling studies have revealed insights into its interaction with biological targets, providing a foundation for rational drug design. These simulations have helped researchers predict the compound's behavior in vivo, guiding the development of more effective and targeted therapies.

The pharmacokinetic properties of 2,2-dimethyl-4-phenylbutanoic acid are also subjects of ongoing investigation. Research has focused on understanding how the compound is metabolized and excreted by the body. This knowledge is crucial for optimizing dosages and minimizing potential side effects. By elucidating these pathways, scientists aim to enhance the therapeutic index of derivatives based on this compound.

In addition to its pharmaceutical applications, 2,2-dimethyl-4-phenylbutanoic acid has shown promise in agricultural research. Its structural features make it a viable candidate for developing new pesticides and herbicides. By modifying its chemical properties, researchers hope to create compounds that are more effective at controlling pests while being environmentally friendly.

The synthesis of 2,2-dimethyl-4-phenylbutanoic acid itself is an area of active interest. Chemists have developed several synthetic routes to produce this compound efficiently. These methods often involve multi-step reactions that require careful optimization to ensure high yields and purity. Advances in catalytic processes have particularly contributed to improving the scalability of these synthetic pathways.

The role of CAS No. 4374-44-1 in academic research cannot be overstated. It serves as a reference point for numerous studies exploring new chemical entities and their applications. The compound's well-documented properties make it an ideal candidate for teaching purposes, helping students understand complex concepts in organic chemistry and pharmacology.

The future prospects for 2,2-dimethyl-4-phenylbutanoic acid are bright, with ongoing research uncovering new possibilities for its use. As computational tools become more sophisticated and synthetic methodologies advance, the potential applications of this compound are likely to expand further. Scientists continue to explore its interactions with biological systems and its role in developing innovative solutions across multiple disciplines.

4374-44-1 (2,2-dimethyl-4-phenylbutanoic acid) 関連製品

- 3972-36-9((S)-2-Benzylsuccinic acid)

- 5465-28-1(2-phenyl-2-ethyl butyric Acid)

- 1009-67-2(2-Methyl-3-phenylpropanoic Acid)

- 116754-80-4(3-Methyl-15-phenylpentadecanoic acid)

- 21307-97-1((2R)-2-benzylbutanedioic acid)

- 104426-54-2(Benzenepentadecanoicacid, b,b-dimethyl-)

- 884-33-3(2-Benzylsuccinic acid)

- 36092-42-9(2-Benzylsuccinic acid)

- 1806068-78-9(Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)

- 1013765-37-1(N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide)